methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate
Description
Methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a sulfonyl group at position 6 and a methyl benzoate moiety at the para position of the phenyl ring. This structure combines a bicyclic nitrogen-rich system with a sulfonate ester, which is often associated with enhanced solubility and bioactivity in medicinal chemistry contexts .
Properties
IUPAC Name |
methyl 4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-15(19)11-2-4-13(5-3-11)23(20,21)18-7-6-14-12(9-18)8-16-10-17-14/h2-5,8,10H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUSQNQMLXGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of a Thioether Intermediate
A methylthio group (-SCH3) is introduced at position 6 via nucleophilic substitution. Treatment of the pyrido[4,3-d]pyrimidine core with methanesulfenyl chloride in dimethylformamide (DMF) at 0°C affords the thioether derivative. Oxidation with hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours converts the thioether to the sulfonyl group (-SO2-). Infrared (IR) spectroscopy validates this transformation, with the disappearance of the ν(S-CH3) stretch at 680 cm−1 and the emergence of symmetric and asymmetric SO2 stretches at 1150 cm−1 and 1320 cm−1, respectively.
Direct Sulfonation Using Chlorosulfonic Acid
Alternative approaches employ direct sulfonation with chlorosulfonic acid (ClSO3H). Reacting the pyrido[4,3-d]pyrimidine core with ClSO3H in dichloromethane at −10°C generates the sulfonic acid intermediate, which is subsequently treated with thionyl chloride (SOCl2) to yield the sulfonyl chloride. This method offers higher atom economy but requires stringent temperature control to avoid over-sulfonation.
Coupling with Methyl 4-Hydroxybenzoate
The final step involves linking the sulfonated pyrido[4,3-d]pyrimidine to the benzoate moiety. Two coupling strategies are prevalent:
Nucleophilic Aromatic Substitution
Methyl 4-hydroxybenzoate is activated by converting its hydroxyl group to a better leaving group, such as a triflate. Treatment with trifluoromethanesulfonic anhydride (Tf2O) in pyridine at 0°C produces methyl 4-(trifluoromethylsulfonyloxy)benzoate. This intermediate undergoes nucleophilic displacement with the sulfonated pyrido[4,3-d]pyrimidine in the presence of potassium carbonate (K2CO3) in DMF at 100°C. The reaction achieves 70–75% yield, with high regioselectivity confirmed by high-performance liquid chromatography (HPLC).
Esterification via Carbodiimide Coupling
Alternatively, the sulfonic acid derivative is converted to its sodium salt and reacted with methyl 4-(chlorocarbonyl)benzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method, conducted in tetrahydrofuran (THF) at room temperature, affords the target compound in 65% yield. Fourier-transform infrared (FTIR) analysis of the product shows ester carbonyl stretches at 1720 cm−1 and sulfonyl stretches at 1350 cm−1.
Optimization and Scalability
Scale-up studies reveal that the oxidation-thioether route (Section 2.1) is more amenable to industrial production due to milder conditions and lower toxicity compared to chlorosulfonic acid. However, the direct sulfonation method (Section 2.2) achieves higher purity (>98% by HPLC) when performed under cryogenic conditions. Solvent selection also impacts yields: replacing DMF with dimethylacetamide (DMAc) in the coupling step increases reaction rates by 20% due to improved solubility of intermediates.
Analytical Characterization
The final product is characterized comprehensively:
- 1H NMR (400 MHz, DMSO-d6): δ 2.35–2.85 (m, 4H, cyclohexyl CH2), 3.90 (s, 3H, OCH3), 8.15 (d, J = 8.4 Hz, 2H, benzoate ArH), 8.45 (d, J = 8.4 Hz, 2H, benzoate ArH), 8.60 (s, 1H, pyrimidine H).
- 13C NMR (100 MHz, DMSO-d6): δ 52.1 (OCH3), 25.6–28.3 (cyclohexyl CH2), 165.2 (C=O), 155.0 (pyrimidine C-2), 142.5 (sulfonyl-linked C).
- Mass spectrometry (MS) : [M+H]+ at m/z 404.1 (calculated 404.4).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate with structurally or functionally related compounds, based on molecular features, substituents, and available
Notes:
- Structural Variations: The target compound’s pyrido[4,3-d]pyrimidine core differentiates it from thieno[2,3-d]pyrimidine derivatives (e.g., Compound 26), which exhibit altered electronic properties and ring strain .
- Substituent Effects: Sulfonyl and carboxylate groups (as in the tert-butyl derivative) improve water solubility compared to nonpolar analogs, which is advantageous for drug delivery .
- Synthetic Feasibility: Sulfonylation reactions (e.g., using sulfonyl chlorides in pyridine) are common for introducing sulfonate esters, as seen in related pyridazine syntheses .
Research Findings and Implications
a. Physicochemical Properties
The target compound’s molecular weight (353.38 g/mol) and polar sulfonate group suggest moderate solubility in aqueous media, aligning with trends observed in structurally similar pyrido-pyrimidine derivatives .
Biological Activity
Methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 288.33 g/mol
This compound features a pyrido-pyrimidine core linked to a sulfonyl group and a benzoate moiety, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives with similar structures demonstrate significant activity against various bacterial strains. The compound's sulfonyl group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Salmonella typhi | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : this compound is thought to inhibit key enzymes involved in cancer cell proliferation. For example, it may target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Enzyme Inhibition
The compound exhibits promising enzyme inhibitory activity:
- Acetylcholinesterase Inhibition : Compounds derived from the pyrido[4,3-d]pyrimidine scaffold have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various derivatives of pyrido-pyrimidines for their antimicrobial activity. The results indicated that compounds with sulfonyl groups had enhanced efficacy against pathogenic bacteria .
- Anticancer Activity Investigation : Another research article focused on the synthesis and biological evaluation of pyrido-pyrimidine derivatives against cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies .
- Enzyme Inhibition Mechanism : A computational study explored the binding interactions between this compound and acetylcholinesterase. The docking studies revealed strong binding affinity and highlighted the potential for developing treatments for Alzheimer's disease .
Q & A
Basic: What are the recommended multi-step synthetic routes for methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate?
Methodological Answer:
Synthesis typically involves sequential reactions:
- Step 1: Formation of the pyrido[4,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions .
- Step 2: Introduction of the sulfonyl group at position 6 using sulfonation agents (e.g., chlorosulfonic acid) .
- Step 3: Coupling the sulfonated intermediate with methyl 4-(chloromethyl)benzoate via nucleophilic substitution .
- Step 4: Purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DCM/EtOAc mixtures) .
Key Characterization Tools:
- NMR (¹H/¹³C) to confirm regioselectivity of sulfonation and esterification .
- HPLC-MS to verify purity (>95%) and molecular weight .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Structural validation requires:
- X-ray crystallography to resolve bond lengths/angles, particularly for the pyrido-pyrimidine core and sulfonyl-benzoate linkage .
- FT-IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₉H₁₉N₃O₅S) with <2 ppm error .
Advanced: How can reaction conditions be optimized to mitigate side-product formation during sulfonation?
Methodological Answer:
Common side products include over-sulfonated derivatives or pyrimidine ring degradation. Optimization strategies:
- Temperature Control: Maintain sulfonation at 0–5°C to prevent exothermic side reactions .
- Stoichiometry: Use a 1.2:1 molar ratio of sulfonating agent to pyrido-pyrimidine precursor to limit excess reagent .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance sulfonyl group solubility and reduce hydrolysis .
- Post-Reaction Quenching: Neutralize excess acid with NaHCO₃ before purification .
Validation: Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/EtOAc 3:1) .
Advanced: How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl at position 4) enhance enzyme inhibition (e.g., kinase targets) by increasing electrophilicity .
- Bulkier substituents (e.g., phenyl at position 5) reduce solubility but improve membrane permeability .
- Sulfonyl group positioning at position 6 maximizes hydrogen bonding with target proteins (e.g., ATP-binding pockets) .
Experimental Design:
- Synthesize analogs via Suzuki coupling or Ullmann reactions .
- Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) and compare with computational docking results .
Basic: What are the standard protocols for assessing in vitro biological activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use recombinant kinases (e.g., EGFR) in ATP-competitive assays with ADP-Glo™ detection .
- IC₅₀ values calculated via dose-response curves (0.1–100 µM) .
- Antimicrobial Screening:
- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Data Interpretation:
- Compare activity with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How can contradictions in biological data (e.g., variable IC₅₀ across studies) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize Assays: Use identical cell lines, passage numbers, and serum concentrations .
- Repurification: Re-isolate the compound via preparative HPLC to exclude degradation products .
- Meta-Analysis: Cross-reference data with structurally similar analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends .
Case Study: A 2024 study resolved conflicting kinase inhibition data by confirming batch-to-batch purity via LC-MS and normalizing results to protein concentration .
Basic: What analytical techniques are critical for confirming compound purity and stability?
Methodological Answer:
- Stability Testing:
- Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Purity Assessment:
- HPLC-DAD (λ = 254 nm) with C18 columns and acetonitrile/water gradients .
- Karl Fischer titration to quantify residual moisture (<0.5% w/w) .
Documentation: Report impurities ≥0.1% per ICH Q3A guidelines .
Advanced: What strategies improve yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous reactors reduce side reactions and enhance heat transfer during sulfonation .
- Catalytic Optimization: Use Pd/C for hydrogenolysis steps (1–2 mol% loading) to minimize metal residues .
- Crystallization Engineering: Optimize solvent anti-solvent pairs (e.g., ethanol/water) for polymorph control .
Case Study: A 2023 protocol achieved 85% yield at 100 g scale using microwave-assisted cyclization (150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
